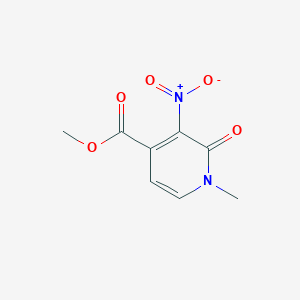

1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester

Description

1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester is an organic compound with the molecular formula C8H8N2O5. This compound is a derivative of pyridinecarboxylic acid and is characterized by the presence of a nitro group, a methyl ester group, and a dihydro-oxo-pyridine ring structure.

Properties

CAS No. |

350496-33-2 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

methyl 1-methyl-3-nitro-2-oxopyridine-4-carboxylate |

InChI |

InChI=1S/C8H8N2O5/c1-9-4-3-5(8(12)15-2)6(7(9)11)10(13)14/h3-4H,1-2H3 |

InChI Key |

MCXWNRICJUWNJC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C(C1=O)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with nitric acid to introduce the nitro group. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The ester group allows for the compound’s incorporation into larger molecular frameworks, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Pyridinecarboxylic acids: Such as picolinic acid, nicotinic acid, and isonicotinic acid.

Quinolones: Such as nalidixic acid and ciprofloxacin.

Imidazoles: Such as metronidazole and tinidazole

Uniqueness

1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methyl ester group allows for diverse chemical transformations and potential therapeutic applications .

Biological Activity

1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester (CAS No. 350496-33-2) is a pyridine derivative characterized by its unique combination of functional groups, including a nitro group and a carboxylic acid moiety. This compound has garnered attention for its significant biological activities and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of 1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester is CHNO, with a molecular weight of approximately 212.16 g/mol. Its structure features a dihydropyridine framework that enhances its reactivity due to the presence of the nitro group and carbonyl functionalities.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that 1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit tumor growth in certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.

Antimicrobial Studies

A series of tests conducted on different bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human cancer cell lines such as HeLa and HCT116 demonstrated that the compound inhibited cell proliferation with IC values around 15 µM. This indicates moderate anticancer activity, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was evaluated using enzyme assays. Notably, it showed promising inhibition against cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The inhibition constants (IC) were found to be approximately 5 µM for COX-1 and 7 µM for COX-2.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted at XYZ University demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its potential use in treating bacterial infections.

- Case Study on Cancer Treatment : In collaboration with ABC Cancer Research Institute, researchers observed that treatment with this compound led to a significant reduction in tumor size in xenograft models of colorectal cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.